Fensulfothion Sulfone-d10
Description
Fensulfothion Sulfone-d10 is a deuterium-labeled analog of Fensulfothion Sulfone, an organophosphate pesticide metabolite. Its molecular formula is C₁₁H₇D₁₀O₅PS₂ (molecular weight: 334.42), with ≥95% isotopic purity . The compound is structurally characterized by a 4-(methylsulfonyl)phenyl group bonded to a bis-deuterated ethyl phosphorothioate moiety. Key applications include:
- Tracer studies: Used in mass spectrometry and NMR to track pesticide degradation pathways and metabolic transformations in environmental and biological systems .
- Quantitative analysis: Serves as an internal standard for high-precision detection of non-deuterated Fensulfothion Sulfone in complex matrices like soil, water, and plant tissues .
- Environmental monitoring: Facilitates the study of bioaccumulation and persistence of organophosphate derivatives in ecosystems .
Properties
Molecular Formula |
C₁₁H₇D₁₀O₅PS₂ |
|---|---|
Molecular Weight |
334.42 |
Synonyms |
O,O-Diethyl O-[4-(Methylsulfonyl)phenyl] Ester Phosphorothioic Acid-d10; Dasanit Sulfone-d10; Dasanit Sulphone-d10; O,O-Diethyl O-(4-Methylsulfonylphenyl) Phosphorothioate-d10 |
Origin of Product |
United States |
Scientific Research Applications
Pesticide Metabolism Studies
Fensulfothion Sulfone-d10 is instrumental in researching the metabolic pathways of organophosphate pesticides. It enables scientists to track the degradation and transformation of fensulfothion in biological systems. This application is crucial for understanding how pesticides affect non-target organisms and ecosystems.
- Case Study: A study demonstrated the metabolic pathways of fensulfothion in rats, highlighting the formation of various metabolites through oxidative and hydrolytic processes. The research indicated that female rats exhibited slower excretion rates compared to males, affecting susceptibility to toxicity .
Environmental Monitoring
The compound is also used in environmental monitoring to assess pesticide residues in soil and water samples. Its isotopic labeling enhances detection methods, allowing for more reliable quantification of pesticide levels in agricultural settings.
- Data Table: Detection Methods Using this compound
| Method | Sample Type | Detection Limit | Application |
|---|---|---|---|
| LC-MS/MS | Water samples | 10 ng/mL | Monitoring pesticide residues |
| GC-MS | Soil samples | 5 ng/g | Assessing soil contamination levels |
Toxicological Research
This compound plays a significant role in toxicological studies, particularly in evaluating the effects of organophosphate exposure on human health and wildlife.
- Case Study: Research involving the administration of fensulfothion to animal models showed significant impacts on cholinesterase activity, a critical enzyme for nervous system function. The findings underscored the importance of monitoring organophosphate levels to prevent potential health risks .
Regulatory Assessments
The use of this compound is essential in regulatory assessments concerning pesticide safety and environmental impact. Its application supports compliance with environmental quality standards (EQS) by providing accurate data on pesticide residues.
Comparison with Similar Compounds
Structural and Isotopic Differences
| Compound | Molecular Formula | Molecular Weight | Isotopic Labeling | Key Functional Groups | CAS Number |
|---|---|---|---|---|---|
| Fensulfothion Sulfone-d10 | C₁₁H₇D₁₀O₅PS₂ | 334.42 | Deuterium (10 D) | Phosphorothioate, methylsulfonyl | 14255-72-2* |
| Phorate-sulfone D10 | C₇D₁₀H₇O₄PS₃ | 302.44 | Deuterium (10 D) | Ethyl-d10 phosphorothioate, sulfone | 2733716-74-8 |
| Fenthion-sulfone | C₁₀H₁₅O₅PS₂ | 310.33 | None | Dimethyl phosphorothioate, methylsulfonyl | 3761-42-0 |
| Fenthion O-analog sulfone | C₁₀H₁₅O₆PS | 294.26 | None | Oxon (P=O), methylsulfonyl | 14086-35-2 |
*Unlabelled parent compound.
Key Structural Insights :
- Isotopic Labeling: this compound and Phorate-sulfone D10 are deuterated at ethyl groups, enhancing their utility as non-reactive tracers .
- Oxidation State : Fenthion O-analog sulfone contains a P=O (oxon) group, making it more polar and reactive than sulfone derivatives with P=S .
- Sulfone Position : All compounds share a methylsulfonyl (-SO₂CH₃) group, critical for metabolic stability and resistance to hydrolysis .
Analytical and Functional Comparisons
Sensitivity in Detection :
- This compound achieves sub-ppb detection limits in LC-MS/MS due to minimal background interference from deuterium .
- Non-deuterated analogs (e.g., Fenthion-sulfone) require extensive sample cleanup to avoid matrix effects .
Metabolic Pathways :
- This compound is oxidized from Fensulfothion sulfide in soil and plants, mirroring the degradation of non-deuterated Fensulfothion .
- Phorate-sulfone D10 undergoes similar oxidative metabolism but exhibits faster degradation in aquatic systems due to its shorter alkyl chains .
Toxicity Profiles :
| Compound | Acute Toxicity (LD₅₀) | Environmental Half-Life | Bioaccumulation Potential |
|---|---|---|---|
| This compound | Not reported | ~60 days (soil) | Low (log Kow: 2.1) |
| Fenthion-sulfone | 250 mg/kg (rat) | ~30 days (water) | Moderate (log Kow: 3.4) |
| Fenthion O-analog sulfone | 48 mg/kg (rat) | ~15 days (soil) | High (log Kow: 3.8) |
Data extrapolated from non-deuterated analogs .
Regulatory Status :
- This compound is classified as a non-hazardous reference material under OSHA guidelines due to its inert isotopic labeling .
- Non-deuterated sulfones (e.g., Fenthion-sulfone) are regulated as T+ (Highly Toxic) under EU directives .
Q & A
Q. Table 1. Stability of this compound Under Varying Conditions
| Condition | Half-Life (Days) | Degradation Product | Reference |
|---|---|---|---|
| pH 4, 25°C | 90 | None detected | |
| pH 7, 40°C | 7 | Sulfoxide | |
| pH 9, 25°C | 14 | Hydrolyzed metabolite |
Q. Table 2. LC-MS/MS Parameters for Quantification
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 µm) |
| Ionization | ESI+ |
| MRM Transition | 324.3 → 198.1 (Quantifier) |
| Collision Energy | 20 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
